Iodophenpropit dihydrobromide

Vue d'ensemble

Description

Le dihydrobromure d'iodophénpropit est un antagoniste puissant et sélectif du récepteur H3 de l'histamine. Il présente une forte affinité pour le récepteur H3, avec une constante de dissociation (K_D) d'environ 0,32 nM . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le récepteur H3 de l'histamine et son rôle dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dihydrobromure d'iodophénpropit implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent l'iodation de la phénylpropylamine et la réaction subséquente avec l'isothiourée . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle du dihydrobromure d'iodophénpropit suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrobromure d'iodophénpropit subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe iodophényle peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant le dihydrobromure d'iodophénpropit comprennent les agents halogénants, les agents réducteurs et des solvants comme le DMSO . Les conditions de réaction varient en fonction du produit souhaité et comprennent des températures et des niveaux de pH contrôlés.

Principaux produits formés

Les principaux produits formés à partir des réactions du dihydrobromure d'iodophénpropit dépendent des conditions de réaction spécifiques. Par exemple, les réactions de substitution nucléophile peuvent conduire à la formation de divers dérivés substitués .

Applications de la recherche scientifique

Le dihydrobromure d'iodophénpropit est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur H3 de l'histamine. Parmi ses applications, on peut citer :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur H3 de l'histamine.

Mécanisme d'action

Le dihydrobromure d'iodophénpropit exerce ses effets en se liant sélectivement au récepteur H3 de l'histamine, bloquant ainsi l'activité du récepteur. Cet antagonisme entraîne une augmentation de la libération de neurotransmetteurs tels que l'histamine, l'acétylcholine et la noradrénaline . Les cibles moléculaires et les voies impliquées comprennent la modulation de la libération de neurotransmetteurs et la régulation de divers processus physiologiques .

Applications De Recherche Scientifique

Scientific Research Applications

Iodophenpropit dihydrobromide is primarily utilized in research settings due to its selective antagonism of the histamine H3 receptor. The following sections outline its key applications:

Neuroscience Research

- Role in Neurotransmission : this compound is instrumental in studying the role of histamine in the central nervous system. By blocking H3 receptors, it facilitates the release of neurotransmitters such as acetylcholine and norepinephrine, which are critical for cognitive functions and alertness.

- Behavioral Studies : Research has shown that this compound can influence behaviors related to anxiety and depression by modulating histaminergic signaling pathways.

Pharmacology

- Drug Development : this compound serves as a valuable tool in screening potential drugs targeting the H3 receptor. Its ability to enhance neurotransmitter release makes it a candidate for developing treatments for cognitive impairments, sleep disorders, and allergies .

- Therapeutic Insights : Studies indicate that H3 receptor antagonists like iodophenpropit may have therapeutic potential in conditions such as schizophrenia and attention deficit hyperactivity disorder .

Interaction Studies

- Neurotransmitter Interactions : The compound's interaction with other neurotransmitter systems has been explored, particularly its influence on serotonin and dopamine pathways through H3 receptor blockade. This interaction provides insights into its potential role in itch-related disorders, as it has been shown to induce scratching behavior in animal models .

Comparative Analysis with Other Compounds

The following table compares this compound with other notable histamine H3 receptor antagonists based on their affinity and unique features:

| Compound Name | Affinity (KD) | Unique Features |

|---|---|---|

| Iodophenpropit | 0.3 nM | Selective antagonist with significant biological activity |

| Clobenpropit | 0.5 nM | Broad spectrum activity across multiple receptor types |

| Pitolisant | 0.1 nM | Approved for narcolepsy treatment; dual mechanism |

| A-331440 | 0.4 nM | Selective for H3 receptors; studied for cognition enhancement |

Case Studies

Several studies have highlighted the applications of this compound:

- Gastroprotection Studies : Research demonstrated that H3-receptor antagonists like iodophenpropit inhibit protective mechanisms in gastric mucosa when exposed to harmful agents such as hydrochloric acid, showcasing its impact on gastrointestinal health .

- Behavioral Impact Studies : In animal models, iodophenpropit was shown to modulate behaviors associated with anxiety and depression, providing a basis for further exploration into its therapeutic applications in mental health disorders .

Mécanisme D'action

Iodophenpropit dihydrobromide exerts its effects by selectively binding to the histamine H3 receptor, thereby blocking the receptor’s activity. This antagonism leads to an increase in the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of various physiological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Parmi les composés similaires au dihydrobromure d'iodophénpropit, on peut citer :

- Thioperamide

- Clobenpropit

- Ciproxifan

Unicité

Le dihydrobromure d'iodophénpropit est unique en raison de sa forte sélectivité et affinité pour le récepteur H3 de l'histamine. Comparé à des composés similaires, il a une constante de dissociation plus faible, ce qui indique une liaison plus forte au récepteur . Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, exhibiting high affinity with a dissociation constant () of approximately 0.3 nM. This compound is primarily utilized in research to explore the role of histamine in various physiological processes and potential therapeutic applications.

Chemical Structure and Properties

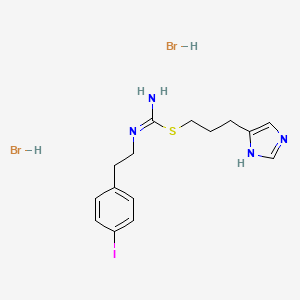

- Chemical Name : N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide

- Molecular Weight : 576.13 g/mol

- Purity : ≥98% (HPLC)

Iodophenpropit functions by selectively blocking the H3 receptors, which are primarily located in the central nervous system (CNS) and peripheral tissues. These receptors play a crucial role in regulating neurotransmitter release, particularly histamine, thereby influencing various physiological responses including cognition, appetite regulation, and pain perception.

In Vitro Studies

- Binding Affinity : Research has demonstrated that iodophenpropit binds effectively to H3 receptors in rat brain tissues, confirming its role as a selective antagonist .

- Histamine Release : Studies indicate that iodophenpropit can modulate histamine release from mast cells, suggesting its potential in treating allergic responses .

In Vivo Studies

- Gastroprotective Effects : In animal models, iodophenpropit has been shown to inhibit the gastroprotective effects of other compounds like (R)α-MeHA, indicating its influence on gastric mucosa integrity .

- Behavioral Effects : The administration of iodophenpropit has been linked to alterations in behavioral responses related to anxiety and cognition, highlighting its potential applications in neuropsychiatric disorders .

Table 1: Summary of Key Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Jansen et al., 1994 | Binding Affinity | Confirmed high affinity for H3 receptors in rat brain tissue. |

| Shahid et al., 2009 | Immunomodulation | Demonstrated modulation of immune responses via histamine pathways. |

| Menge et al., 1992 | Synthesis and Characterization | Developed a radiolabeled probe for tracking H3 receptor activity. |

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSOGNBLIWPCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br2IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.